4-AMINO-2,6-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXANE]-2-THIONE
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Overview
Description
4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione typically involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenethylisothiocyanate. This reaction is followed by cyclization of the intermediate thiourea to form the desired spiro compound . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have been explored for their antibacterial and antifungal properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione involves its interaction with specific molecular targets. For instance, its antitumor activity may be attributed to its ability to interfere with DNA synthesis or repair mechanisms in cancer cells. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 2-Alkylthio-substituted 3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones
Uniqueness
4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione is unique due to its specific spiro linkage and the presence of both amino and thione functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-aminospiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c18-15-13-14(19-16(21)20-15)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGLUBVIVSCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=S)N4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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